2-Vinylfluorene
Overview
Description
2-Vinylfluorene is a fluorene-based voltage-sensitive fluorophore . It is used in the development of voltage indicators for studying the electrical activity of excitable cells . The addition of a single vinyl spacer in the fluorene molecular wire scaffold improves the voltage sensitivity 1.5- to 3.5-fold over fluorene-based voltage probes .
Synthesis Analysis
The synthesis of this compound VF dyes involves the addition of a single vinyl spacer in the fluorene molecular wire scaffold . This modification improves the voltage sensitivity of the fluorene molecular wire scaffold while harnessing its reduced phototoxicity characteristics . Another method involves reacting this compound with benzyltrimethyl ammonium in a suitable solvent .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the addition of a single vinyl spacer in the fluorene molecular wire scaffold . This structural modification has a large effect on improving the overall properties of molecular wire-based voltage indicators .
Chemical Reactions Analysis
The carbonyl function in poly(2-vinylfluorenone) is amenable to chemistry and partial conversion into a number of novel derivatives was demonstrated . These reactions were readily carried out using conventional reagents to low, <10%, conversion .
Physical and Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .
Scientific Research Applications
Polymer Metallation and Solvation
- Metallation and Solvation Studies : Poly(2-vinylfluorene) undergoes metallation in tetrahydrofuran and dimethoxyethane, leading to the formation of poly(2-vinylfluorenylsodium) with distinct ion pair structures. This reaction exhibits various structural changes based on the degree of metallation and solvent used, influencing the polymer properties (Wong et al., 1982).
Energy Storage and Hydrogen Releasing
- Hydrogen Releasing and Energy Storage : Poly(vinylfluorenol), derived from 2-vinylfluorenol, can release hydrogen gas and store charge efficiently. This polymer demonstrates reversible hydrogen and charge storage, suggesting a novel energy storage configuration (Kato et al., 2019).
Polymer Ion Pair Structure
- Ion Pair Structure in Polymers : Partially metallated polymers of this compound show varied ion pair structures influenced by metallation degree, solvent interactions, and cation types. This affects the extended polymer chain formation and electronic absorption properties (Watanabe & Matsuda, 1986; 1987).
Applications in Polymer Science
- Polymer Science Applications : Vinylfluorene derivatives, including this compound, have been extensively explored for various applications in polymer science. This includes the synthesis of fluorinated polymers and copolymers with diverse properties and applications ranging from surfactants to dielectrical polymers and fuel cells (Améduri, 2009; Kang & Cao, 2014; Li et al., 2005).
Photophysical Properties
- Photophysical Property Research : Studies on polyfluorenes, including those derived from vinylfluorene, highlight their potential in applications like organic solar cells and OLEDs due to unique photophysical properties (Wang & Hu, 2017; Kuwabara et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-Vinylfluorene is the ion pair structure of partially metallated poly(this compound) . The degree of metallation along the polymer chain influences the ion pair structure effectively .
Mode of Action
This compound interacts with its targets by means of electronic absorption and fluorescence spectroscopy . In the ground state, the conversion of contact ion pairs into solvent-separated ion pairs along the polymer chain is depressed by electrostatic interaction between the ion pairs . The contact ion pairs with a bulky counter cation form aligned pendant fluorenide chromophores . In the excited state, the steric effect of counter cation in the polymer chain hinders the rearrangement of the fluorenide chromophores after Franck-Condon transition .
Biochemical Pathways
The biochemical pathways affected by this compound involve the ion pair structure of partially metallated poly(this compound) . These effects influence the conformation of the polymer chain . An intramolecular energy migration along the polymer chain is also studied .
Result of Action
The action of this compound results in indicators that are significantly less phototoxic in cardiomyocyte monolayers . These results demonstrate how structural modification to the voltage sensing domain have a large effect on improving the overall properties of molecular wire-based voltage indicators .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a bulky counter cation and the degree of metallation along the polymer chain . These factors can affect the ion pair structure and the rearrangement of the fluorenide chromophores .
Future Directions
Biochemical Analysis
Biochemical Properties
The role of 2-Vinylfluorene in biochemical reactions is primarily related to its ability to act as a voltage-sensitive fluorophore . This means it can be used to monitor changes in membrane potential in cells, which is a crucial aspect of cellular function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to monitor action potential kinetics in both mammalian neurons and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the cellular membrane. The addition of a single vinyl spacer in the fluorene molecular wire scaffold improves the voltage sensitivity 1.5- to 3.5-fold over fluorene-based voltage probes .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits much lower phototoxicity than previous voltage indicators in cardiomyocyte monolayers .
Properties
IUPAC Name |
2-ethenyl-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h2-9H,1,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYYRDPBSQZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452993 | |
Record name | 2-vinylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10473-10-6 | |
Record name | 2-vinylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethenyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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